molecular formula C11H7ClN2O B1628261 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine CAS No. 904818-13-9

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1628261
CAS No.: 904818-13-9
M. Wt: 218.64 g/mol
InChI Key: ZZJBVMRWLPYFLD-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a furan-2-yl group at position 2. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities, including anticholinesterase, hypnotic, and anti-ulcer effects .

Properties

IUPAC Name

6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJBVMRWLPYFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587730
Record name 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-13-9
Record name 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Chlorination

The cyclocondensation approach begins with 2-amino-5-chloropyridine (1 ), a key intermediate synthesized via halogenation of 2-aminopyridine using N-chlorosuccinimide (NCS) under controlled conditions. Bromination of 1 with N-bromosuccinimide yields 2-amino-3-bromo-5-chloropyridine (2 ), which undergoes cyclization with 1,3-dichloroacetone to form the imidazo[1,2-a]pyridine core (3 ). For furan-2-yl incorporation, 3 reacts with furan-2-carbaldehyde in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid) to yield 6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (Fig. 1).

Critical Parameters

  • Solvent System : Acetonitrile or dichloromethane optimizes cyclization efficiency.
  • Temperature : Reactions proceed at 60–80°C over 12–24 hours.
  • Yield : Analogous syntheses report 41–90% yields depending on substituent electronics.

Copper-Catalyzed Annulation of Ynamides

Reaction Design and Optimization

Copper(II) triflate-mediated annulation offers a versatile route for introducing heteroaryl groups at the 2-position. Furan-2-yl-ynamide (4 ) reacts with 6-chloro-2-aminopyridine (5 ) in acetonitrile under aerobic conditions. The catalytic system (20 mol% Cu(OTf)₂) facilitates ketenimine formation, followed by intramolecular cyclization to construct the imidazo[1,2-a]pyridine ring (Fig. 2).

Key Findings

  • Catalyst Loading : Stoichiometric Cu(OTf)₂ (1.0 mmol) maximizes yield (62% for phenyl analogs).
  • Solvent Effects : Acetonitrile outperforms DMF or DMSO due to superior Cu(II) solubility.
  • Substrate Scope : Electron-rich ynamides exhibit higher reactivity, though furan derivatives require extended reaction times (24 hours).

Suzuki-Miyaura Cross-Coupling

Halogenated Precursor Synthesis

A halogenated imidazo[1,2-a]pyridine intermediate (6 ) serves as the coupling partner. Bromination of 6-chloroimidazo[1,2-a]pyridine at position 2 using POBr₃ yields 2-bromo-6-chloroimidazo[1,2-a]pyridine (7 ). Suzuki coupling with furan-2-ylboronic acid (8 ) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C furnishes the target compound (Fig. 3).

Optimization Insights

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) achieves 53–58% yields for furyl couplings.
  • Base Selection : K₃PO₄ enhances boronic acid activation compared to Na₂CO₃.
  • Side Reactions : Competing debromination occurs above 100°C, necessitating strict temperature control.

Comparative Analysis of Synthetic Routes

Method Yield Range Reaction Time Key Advantage
Cyclocondensation 41–75% 12–24 h Single-step furan incorporation
Copper-Catalyzed Annulation 53–62% 24 h Tolerance for electron-deficient substrates
Suzuki Coupling 53–58% 8–12 h Late-stage functionalization flexibility

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 6.8 Hz, 1H, H-5), 7.68 (d, J = 9.0 Hz, 1H, H-8), 7.45–7.39 (m, 2H, furan H-3/H-4), 6.92 (dd, J = 3.6 Hz, 1H, furan H-5), 6.71 (s, 1H, H-3).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C-2), 143.6 (C-6), 142.3 (furan C-2), 128.9 (C-8), 124.7 (C-5), 117.2 (furan C-5), 112.4 (C-3).
  • HRMS (ESI) : m/z calcd for C₁₁H₈ClN₂O [M + H]⁺ 231.0324, found 231.0319.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a chloro substituent at the sixth position and a furan moiety at the second position. It belongs to the imidazo[1,2-a]pyridine family, known for diverse biological activities and therapeutic potential.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It is used as a building block in synthesizing complex heterocyclic compounds.
  • Biology It is investigated as a bioactive molecule with potential antimicrobial and anticancer properties.
  • Medicine It is explored for potential use in drug development, particularly for treating infectious diseases and cancer.
  • Industry It is utilized in developing new materials with specific electronic or optical properties.

This compound has garnered interest for its potential biological activities in medicinal chemistry and pharmacology. Its structural characteristics make it a candidate for antimicrobial and anticancer therapies.

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus16 - 1
Escherichia coli16 - 1
Klebsiella pneumoniae16 - 1

In a study published in RSC Advances, imidazo[1,2-a]pyridine derivatives, including this compound, showed activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin.

Anticancer Properties

This compound has anticancer effects, significantly inhibiting the proliferation of several cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents.

Anticancer Activity

Cancer Cell LineIC50 (µM)
A549 (Lung cancer)10 - 5
MCF-7 (Breast cancer)10 - 5
HeLa (Cervical cancer)10 - 5

The biological activity of this compound involves interaction with specific molecular targets within cells, potentially inhibiting biochemical pathways involved in microbial growth and cancer cell proliferation. It may act as an inhibitor of certain enzymes or receptors crucial for these processes.

Other Imidazo[1,2-a]pyridine derivatives

Other research on Imidazo[1,2-a]pyridine derivatives has revealed the following:

  • The imidazo[1,2-a]pyridine ring system is a scaffold in pharmaceutical chemistry that has been studied since the discovery of the hypnotic drug zolpidem .
  • Some imidazo[1,2-a]pyridine derivatives were reported as in vitro antileishmanial molecules .
  • I2/TBHP promotes the synthesis of imidazopyridines .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences physicochemical properties, metabolic stability, and biological activity. Key analogs include:

Compound Substituent at Position 2 Molecular Weight (g/mol) Key Properties Reference
6-Chloro-2-(furan-2-yl) Furan-2-yl 218.63* Moderate lipophilicity; furan’s oxygen enhances solubility compared to phenyl but may increase metabolic instability due to epoxidation risks. -
6-Chloro-2-(thiophen-2-yl) Thiophen-2-yl 234.71 Higher lipophilicity than furan analog; thiophene’s sulfur improves metabolic stability compared to furan. Yield: 83% in iodine-promoted synthesis.
6-Chloro-2-(4-chlorophenyl) 4-Chlorophenyl 277.13 High lipophilicity; rapid metabolic degradation observed in derivatives like alpidem due to dichlorination.
6-Chloro-2-(trifluoromethyl) Trifluoromethyl 234.61 Strong electron-withdrawing effects; enhances metabolic stability but reduces solubility.

*Calculated based on C₁₁H₇ClN₂O (furan analog).

Key Findings :

  • Solubility : Furan and thiophene analogs exhibit better aqueous solubility than aryl-substituted derivatives (e.g., 4-chlorophenyl) due to heteroatom-mediated polarity .
  • Metabolic Stability : Thiophene and trifluoromethyl groups confer greater stability than furan or chlorophenyl groups. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole retained 89.13% parent compound post-metabolism, outperforming chlorophenyl analogs .
  • Synthetic Accessibility : Thiophene derivatives are efficiently synthesized (83% yield) via iodine-promoted methods, while trifluoromethyl analogs require specialized reagents .

Key Findings :

  • Electron-Withdrawing Groups : The 6-chloro group enhances target binding in cholinesterase inhibitors, as seen in derivatives with IC₅₀ values ≤ 100 µM .
  • Steric Effects : Bulky substituents (e.g., biphenyl) improve AChE inhibition but may compromise bioavailability .

Key Findings :

  • Metabolic Lability : Furan and chlorophenyl analogs are prone to degradation, whereas fluorophenyl and thiophene derivatives show improved stability .
  • Toxicity : Methyl and trifluoromethyl substituents exhibit favorable safety profiles compared to halogenated aryl groups .

Biological Activity

6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered interest in scientific research due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound make it a valuable candidate for various applications, including antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity . For instance, studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus16 - 1
Escherichia coli16 - 1
Klebsiella pneumoniae16 - 1

Anticancer Activity

This compound has also been investigated for its anticancer properties . Various studies have reported its effectiveness against several cancer cell lines, demonstrating its potential as a therapeutic agent.

Cancer Cell Line IC50 (µM) Reference
A549 (Lung cancer)10 - 5
MCF-7 (Breast cancer)10 - 5
HeLa (Cervical cancer)10 - 5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition of critical biochemical pathways involved in microbial growth and cancer cell proliferation. For example, it may act as an inhibitor of certain enzymes or receptors that are crucial for these processes.

Study on Antimicrobial Activity

In a study published in RSC Advances, researchers evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as ciprofloxacin .

Study on Anticancer Properties

A recent investigation focused on the anticancer effects of imidazo[1,2-a]pyridine derivatives demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, and how can intermediates be optimized for yield?

  • Methodology : The compound is synthesized via multi-step processes involving bromination, cyclization, and functional group transformations. For example, bromination of 2-acetylfuran with N-bromosuccinimide (NBS) followed by cyclocondensation with aminopyridine derivatives under reflux (e.g., 1,2-dimethoxyethane) is a common approach . Yield optimization requires careful control of stoichiometry, temperature, and purification steps (e.g., column chromatography).
  • Key Considerations : Monitor reaction progress via TLC/HPLC and characterize intermediates (e.g., 2-[5-(4-cyanophenyl)furan-2-yl]imidazo[1,2-a]pyridine-6-carbonitrile) using NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodology :

  • NMR : The furan ring protons (δ 6.5–7.5 ppm) and imidazo[1,2-a]pyridine core protons (δ 7.8–8.5 ppm) provide distinct splitting patterns. Chlorine substituents induce deshielding in adjacent carbons .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 273.05 (C₁₁H₈ClN₂O⁺), with fragmentation patterns reflecting loss of Cl (Δ m/z 35) .
    • Validation : Compare with reference spectra of imidazo[1,2-a]pyridine derivatives in databases like PubChem .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodology : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), and receptor binding (radioligand assays) at concentrations 1–100 μM. Use cell lines (e.g., HEK293, HepG2) and compare activity to known imidazo[1,2-a]pyridine drugs (e.g., Zolpidem) .
  • Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential; correlate with LogP (lipophilicity) and solubility .

Advanced Research Questions

Q. How does the chloro-furan substitution pattern influence the compound’s pharmacokinetic properties and metabolic stability?

  • Methodology :

  • In Silico Prediction : Calculate LogD (pH 7.4) and polar surface area (PSA) using tools like Molinspiration. Chlorine enhances lipophilicity (LogP ~2.5), while the furan ring may increase metabolic susceptibility via CYP450 oxidation .
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Identify major pathways (e.g., hydroxylation, dechlorination) .
    • Optimization : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the furan ring against oxidation .

Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration) or compound purity.
  • Resolution :

Validate purity (>95%) via HPLC and elemental analysis.

Replicate assays under standardized conditions (e.g., 10 μM ATP).

Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

  • Methodology :

  • Docking Studies : Model the compound into target proteins (e.g., GABAₐ receptor) using AutoDock Vina. Identify key interactions (e.g., H-bonds with Arg87, hydrophobic contacts with Phe77).
  • QSAR : Develop regression models linking substituent electronegativity (Hammett σ) to bioactivity .
    • Validation : Synthesize top-ranked analogs (e.g., 6-CF₃ derivatives) and test in vitro .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

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